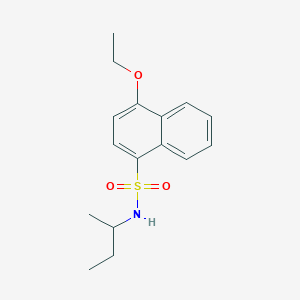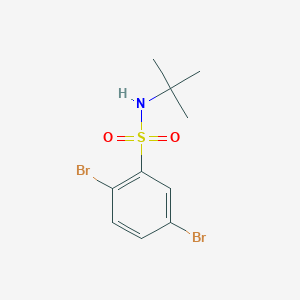![molecular formula C19H14FNO B272867 N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)
N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide, also known as BPFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPFA is a synthetic molecule that belongs to the class of compounds known as fluorobenzamides.
Scientific Research Applications
N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been utilized as a fluorescent probe for the detection of various analytes.
Mechanism of Action
The mechanism of action of N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. This compound has been shown to induce cell death in cancer cells by inhibiting the activity of HDACs and other enzymes involved in cancer pathways. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to protect neurons from oxidative stress and other forms of cellular damage.
Advantages and Limitations for Lab Experiments
N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound is also fluorescent, which makes it useful as a probe for the detection of various analytes. However, this compound has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for the study of N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide, including its further investigation as a potential drug candidate for the treatment of cancer and other diseases. This compound could also be used as a building block for the synthesis of new materials with unique properties. In addition, this compound could be further studied as a fluorescent probe for the detection of various analytes, including biomolecules and environmental pollutants.
Conclusion:
In conclusion, this compound is a synthetic molecule with significant potential for various scientific research applications. This compound has been studied for its potential as a drug candidate, building block for novel materials, and fluorescent probe for the detection of various analytes. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity, but also has some limitations, including its limited solubility in water. Further research on this compound could lead to significant advancements in various fields.
Synthesis Methods
N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Ullmann coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 3-fluorobenzoic acid with 1,1'-biphenyl-2-boronic acid in the presence of a palladium catalyst, while the Ullmann coupling reaction involves the reaction of 3-fluorobenzoic acid with 1,1'-biphenyl-2-amine in the presence of copper powder.
properties
Molecular Formula |
C19H14FNO |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-fluoro-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO/c20-16-10-6-9-15(13-16)19(22)21-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) |
InChI Key |
DQNNBDQVHIONNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















